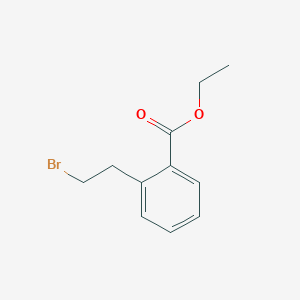

Ethyl 2-(2-Bromoethyl)benzoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAWHAYBJQQBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Reactivity and Mechanistic Transformations of Ethyl 2 2 Bromoethyl Benzoate

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a bromine atom on the ethyl chain makes the terminal carbon susceptible to nucleophilic attack, leading to a variety of substitution products. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the nature of the nucleophile and the reaction conditions.

Intramolecular Cyclization Reactions: Reaction Mechanism and Scope

One of the prominent reactions of ethyl 2-(2-bromoethyl)benzoate is its ability to undergo intramolecular cyclization. This process typically involves the nucleophilic attack of the carbonyl oxygen of the ester group on the carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a five-membered ring, leading to the synthesis of isochroman-1-one (B1199216). chemicalbook.com

The mechanism involves the departure of the bromide ion as a leaving group, facilitated by the formation of the stable cyclic lactone structure. This type of reaction is often promoted by the use of a base, which can enhance the nucleophilicity of the ester's carbonyl oxygen, although the reaction can also proceed under neutral or acidic conditions, albeit at different rates. The scope of this reaction is generally good, providing a reliable method for the synthesis of the isochroman-1-one core structure, which is a key intermediate in the synthesis of various biologically active compounds.

It is worth noting that related compounds, such as methyl 2-bromomethylbenzoate, can undergo similar intramolecular cyclizations to form phthalide (B148349), highlighting a general reactivity pattern for ortho-substituted haloalkyl benzoates. researchgate.net

Intermolecular Substitution Reactions with Diverse Nucleophiles

This compound readily reacts with a wide array of external nucleophiles in intermolecular substitution reactions. The bromoethyl group serves as a good electrophile, allowing for the introduction of various functional groups. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides.

For instance, reaction with amines leads to the formation of the corresponding amino-substituted benzoate (B1203000) derivatives. Similarly, thiols can displace the bromide to form thioethers, and alkoxides can yield ethers. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to react. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of benzoate derivatives with potential applications in medicinal chemistry and materials science. evitachem.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-(2-Aminoethyl)benzoate derivative |

| Thiol | R-SH | 2-(2-Thioethyl)benzoate derivative |

| Alkoxide | R-O⁻Na⁺ | 2-(2-Alkoxyethyl)benzoate derivative |

| Cyanide | NaCN | Ethyl 2-(2-cyanoethyl)benzoate |

Kinetic and Thermodynamic Studies of Substitution Pathways

The competition between intramolecular and intermolecular substitution pathways, as well as between SN2 and E2 mechanisms, is governed by kinetic and thermodynamic factors. researchgate.net Kinetic studies, often employing techniques like HPLC or GC-MS, can be used to monitor the progress of these reactions and determine rate constants. researchgate.net

The rate of the SN2 reaction is influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature. researchgate.net Polar aprotic solvents generally favor SN2 reactions. Thermodynamic considerations, such as the relative stability of the products, also play a crucial role. For instance, the formation of a stable five- or six-membered ring in an intramolecular cyclization can provide a thermodynamic driving force for this pathway over an intermolecular reaction. acs.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states and calculate the activation energies for the different possible reaction pathways, providing valuable insights into the reaction mechanism. researchgate.net

Reactions Involving the Ester Functionality

The ester group of this compound is also susceptible to chemical modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the derivatization and interconversion of the ester functionality.

Transesterification Reactions for Derivatization and Functional Group Interconversion

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. researchgate.net This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture. researchgate.net

This method is a straightforward way to synthesize a variety of alkyl 2-(2-bromoethyl)benzoates, which can be useful for modifying the physical and chemical properties of the molecule. For example, changing the alkyl group of the ester can affect its solubility and reactivity. Sodium borohydride (B1222165) in ethanol (B145695) has been reported as a mild reagent for the transesterification of methyl esters, suggesting a potential method for the derivatization of this compound. researchgate.net

Hydrolysis and Amidation Pathways under Various Conditions

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromoethyl)benzoic acid, under either acidic or basic conditions. evitachem.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by the elimination of the ethoxide ion. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. The product of this reaction is an N-substituted 2-(2-bromoethyl)benzamide. This reaction expands the range of accessible derivatives from this compound. google.com

Table 2: Reactions at the Ester Functionality

| Reaction | Reagents | Product |

| Transesterification | R'OH, H⁺ or OH⁻ | Alkyl 2-(2-bromoethyl)benzoate |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(2-Bromoethyl)benzoic acid |

| Amidation | R'R''NH | N,N-Disubstituted-2-(2-bromoethyl)benzamide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The feasibility and outcome of such reactions on this compound are governed by the electronic properties of the existing substituents.

The benzene ring of this compound is substituted with two groups: an ethyl carboxylate group (-COOEt) and a 2-bromoethyl group (-CH₂CH₂Br), positioned ortho to each other. The regiochemical outcome of an electrophilic attack is determined by the combined directing effects of these substituents.

Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing due to the resonance and inductive effects of the carbonyl moiety. Consequently, it deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups are known to direct incoming electrophiles to the meta position. masterorganicchemistry.com

2-Bromoethyl Group (-CH₂CH₂Br): This is an alkyl group with an inductively electron-withdrawing bromine atom on the beta-carbon. The primary influence on the aromatic ring is the alkyl chain, which acts as a weak electron-donating group through induction and hyperconjugation. Such groups are activating (or very weakly deactivating) and are established ortho, para-directors. libretexts.org

The positions on the benzene ring relative to the ester group are C3 (meta), C4 (para), C5 (meta), and C6 (ortho). Relative to the 2-bromoethyl group, these are C3 (ortho), C4 (meta), C5 (para), and C6 (meta).

The directing effects are therefore in conflict. The weakly activating ortho, para-directing bromoethyl group competes with the strongly deactivating meta-directing ester group. In such cases, the more powerfully activating group, or the least deactivating one, typically governs the position of substitution. However, given that both groups are deactivating (one strongly, one weakly), the reaction is expected to be sluggish. Substitution would likely occur at the position that is least deactivated, which is typically para to the stronger deactivating group, if sterically accessible, or at a position activated by the weaker group. For this molecule, the C-5 position is para to the bromoethyl group and meta to the ester group, making it a plausible site for substitution. The C-3 position is ortho to the bromoethyl group and meta to the ester group, but may be sterically hindered.

| Substituent | Electronic Effect | Ring Activity | Directing Influence |

| -COOEt (Ethyl Carboxylate) | Electron-withdrawing (Resonance & Induction) | Deactivating | meta |

| -CH₂CH₂Br (2-Bromoethyl) | Weakly electron-donating (Inductive) / Weakly deactivating | Weakly Deactivating | ortho, para |

Standard catalytic systems are employed for the functionalization of substituted benzenes, and these can be applied to this compound, although harsher conditions may be required due to the deactivated nature of the ring.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). savemyexams.com The sulfuric acid protonates the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

Halogenation: Bromination or chlorination of the aromatic ring requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), respectively. savemyexams.com The catalyst polarizes the diatomic halogen molecule (e.g., Br₂) to create a stronger electrophile (e.g., "Br⁺").

Friedel-Crafts Reactions: Acylation and alkylation would likely be unsuccessful. The Friedel-Crafts reaction is highly sensitive to deactivating groups, and the presence of the -COOEt group on the ring effectively prevents this transformation.

Analysis of Regioselectivity and Directing Effects of Substituents

Organometallic Coupling Reactions Utilizing the Bromine Atom

The bromine atom on the ethyl side chain is a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various organometallic reactions.

The C(sp³)-Br bond of this compound can participate in palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the alkyl halide to a Pd(0) complex.

Suzuki Reaction: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. Research on similar compounds, such as methyl 4-(2-bromoethyl)benzoate, demonstrates their utility in Suzuki-Miyaura cross-coupling reactions when paired with palladium catalysts. The reaction is typically performed in the presence of a palladium catalyst and a base. fujifilm.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene. researchgate.netdiva-portal.org While typically more efficient with aryl or vinyl halides, the use of alkyl halides is also possible. The reaction with this compound would lead to the formation of a new carbon-carbon bond at the terminal position of the ethyl chain.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org This would install an alkyne functionality, creating a conjugated system if coupled with a vinyl or aryl alkyne.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. organic-chemistry.org This method is known for its high functional group tolerance and broad applicability in forming C(sp²)-C(sp³) bonds. nih.govacs.org The bromoethyl group can be coupled with various organozinc reagents under palladium or nickel catalysis. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent(s) |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, H₂O |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | (None required) | THF, Dioxane |

The reaction of the bromoethyl group with magnesium or lithium metal typically generates highly reactive organometallic intermediates (Grignard or organolithium reagents).

Grignard Reagent Formation: Treatment of this compound with magnesium turnings in an anhydrous ether solvent like diethyl ether or THF would initiate the formation of a Grignard reagent. gmu.edulibretexts.org

Organolithium Reagent Formation: Reaction with lithium metal would similarly produce an organolithium species.

However, for this compound, the formation of these organometallic species is immediately followed by a significant mechanistic transformation. The ester group at the ortho position is a potent electrophile. The newly formed nucleophilic carbanion of the Grignard or organolithium reagent will readily attack the carbonyl carbon of the ester in an intramolecular fashion. This rapid cyclization reaction yields isochroman-1-one (also known as 3,4-dihydroisocoumarin). chemicalbook.comchemicalbook.com This transformation highlights a key aspect of the molecule's reactivity, where the proximity of the two functional groups dictates the reaction pathway, leading to the formation of a heterocyclic system rather than a stable organometallic reagent. In fact, the reverse reaction, the ring-opening of isochroman-1-one with phosphorus tribromide and subsequent ethanolysis, is a primary route for synthesizing this compound. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Radical Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the bromoethyl group is susceptible to homolytic cleavage under radical conditions, typically initiated by heat or light in the presence of a radical initiator.

The primary alkyl radical formed, •CH₂CH₂(C₆H₄)COOEt, can participate in several types of reactions. While radical reactions at the benzylic position are generally more favorable due to the resonance stabilization of the resulting benzylic radical, reactions involving the bromoethyl group are synthetically relevant. khanacademy.org

Radical Bromination: While the starting material is already brominated, further radical reactions could occur. For instance, free-radical bromination of an analogous compound, ethyl 2-methylbenzoate, with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, yields ethyl 2-(bromomethyl)benzoate.

Atom Transfer Radical Polymerization (ATRP): Alkyl halides are classic initiators for ATRP, a controlled radical polymerization technique. This compound could potentially serve as an initiator to synthesize polymers with a benzoate end-group.

Radical Reduction: The C-Br bond can be reduced to a C-H bond via a radical pathway. For example, thiol-catalyzed radical-chain reductions have been shown to be effective for the reduction of various organic halides. ucl.ac.uk

| Initiator | Chemical Name | Activation Method |

| AIBN | Azobisisobutyronitrile | Heat (Thermal decomposition) |

| BPO | Benzoyl Peroxide | Heat (Thermal decomposition) |

| NBS | N-Bromosuccinimide | Heat or Light (often with an initiator) |

Formation of Carbon-Carbon Bonds via Radical Intermediates

The generation of radical species from alkyl and aryl halides is a powerful strategy for forging new carbon-carbon bonds. acs.orgthieme-connect.com In the case of this compound, the carbon-bromine bond can be homolytically cleaved to produce a primary alkyl radical. This reactive intermediate can then participate in a variety of intramolecular and intermolecular reactions to form new C-C bonds.

One of the most significant applications of radical intermediates derived from compounds like this compound is in cyclization reactions. Intramolecular radical cyclization provides an efficient route to construct five- and six-membered rings, which are common motifs in many natural products and biologically active molecules. researchgate.net For instance, the radical generated on the ethyl chain of this compound can attack the aromatic ring to form a new carbon-carbon bond, leading to the formation of a cyclic product. The regioselectivity of this cyclization (i.e., whether it forms a five- or six-membered ring) is influenced by a variety of factors, including the reaction conditions and the nature of the radical precursor. researchgate.net

The efficiency and selectivity of these radical-mediated C-C bond-forming reactions can be significantly influenced by the choice of radical initiator and reaction conditions. Historically, organotin hydrides like tributyltin hydride were commonly used to generate radicals from alkyl halides. researchgate.net However, due to the toxicity of tin compounds, there has been a significant push towards the development of "tin-free" radical methodologies. researchgate.net These modern approaches often utilize alternative radical initiators and mediators, including silanes, thiocarbonyl compounds, and transition metal complexes. researchgate.net

The table below summarizes key aspects of radical-mediated C-C bond formation involving aryl and alkyl halides.

| Feature | Description |

| Radical Generation | Homolytic cleavage of the C-Br bond in this compound to form a primary alkyl radical. |

| Key Reaction Type | Intramolecular radical cyclization to form new carbon-carbon bonds and cyclic structures. researchgate.net |

| Regioselectivity | The formation of 5- or 6-membered rings is influenced by reaction conditions and substrate structure. researchgate.net |

| Initiation Methods | Historically used organotin hydrides, with a modern shift towards tin-free reagents like silanes and thiocarbonyls. researchgate.netresearchgate.net |

Investigation of Photochemical and Thermal Radical Initiations

The generation of radical intermediates from precursors like this compound can be initiated through various methods, with photochemical and thermal techniques being particularly prominent. These methods offer distinct advantages in terms of reaction control and applicability.

Photochemical Initiation:

Photochemical methods involve the use of light to induce the homolytic cleavage of the carbon-bromine bond. rsc.org This can be achieved through direct irradiation or, more commonly, through the use of a photocatalyst. acs.org In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer agent. This excited catalyst can then reduce the alkyl halide, leading to the formation of the desired radical intermediate. acs.orgrsc.org

The use of visible light photoredox catalysis has emerged as a particularly powerful and mild method for initiating radical reactions. rsc.org Organic dyes and transition metal complexes are often employed as photocatalysts. acs.org This approach avoids the need for harsh reagents and high temperatures, making it compatible with a wide range of functional groups. nih.gov The mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between the substrate and a donor molecule, which upon photoexcitation, facilitates the single-electron transfer process to generate the radical. rsc.org

Thermal Initiation:

Thermal initiation involves the use of heat to generate radicals. A common method is the use of radical initiators such as azobisisobutyronitrile (AIBN), which decomposes upon heating to produce radicals that can then propagate a chain reaction. While effective, thermal methods can sometimes require elevated temperatures, which may not be suitable for sensitive substrates. rsc.org

Recent advancements have also explored thermally initiated, metal-free borylation of aryl halides, which proceeds through a radical mechanism at elevated temperatures. rsc.org These methods highlight the ongoing efforts to develop more sustainable and practical radical initiation protocols.

The following table outlines the key characteristics of photochemical and thermal radical initiation methods.

| Initiation Method | Description | Key Features |

| Photochemical | Utilizes light (often visible light) to induce C-Br bond cleavage, frequently employing a photocatalyst. acs.orgrsc.orgrsc.org | Mild reaction conditions, high functional group tolerance, can be highly selective. nih.gov |

| Thermal | Employs heat, often with a radical initiator like AIBN, to generate radicals. rsc.org | Can require high temperatures, may be less suitable for thermally sensitive molecules. |

Applications of Ethyl 2 2 Bromoethyl Benzoate in Advanced Organic Synthesis and Material Science Research

Building Block for the Synthesis of Heterocyclic Compounds

The structure of ethyl 2-(2-bromoethyl)benzoate is well-suited for the construction of heterocyclic rings, which are core components of many pharmaceuticals and functional materials. The presence of the bromoethyl side chain and the ortho-positioned ester group allows for intramolecular reactions to form cyclic structures.

This compound and its analogs are effective precursors for creating fused bicyclic and polycyclic frameworks. The bromoalkyl group serves as a reactive handle for intramolecular cyclization, a key step in forming fused ring systems. For instance, research has shown that related compounds like ethyl 2-(bromomethyl)benzoate can react with heterocyclic ketene (B1206846) aminals. thieme-connect.com This reaction proceeds via an initial C-benzylation followed by an intramolecular cyclocondensation between the secondary amino group of the ketene aminal and the ester function, yielding azepinone-fused heterocyclic products. thieme-connect.com This methodology provides a convenient route to 1,3-diazaheterocyclic compounds fused with an azepinone ring. thieme-connect.com

Similarly, derivatives such as methyl 4-bromo-2-(bromomethyl)benzoate have been utilized in the synthesis of innovative fused bicyclic heterocycle derivatives intended for use as pesticides. google.com The strategy involves the reaction of the bromomethyl group to build a more complex side chain, which then undergoes cyclization to form the final fused system. google.com These examples highlight a general strategy where the bromoalkyl benzoate (B1203000) core acts as an anchor for building and then cyclizing a second ring, leading to fused bicyclic structures.

Table 1: Examples of Fused Heterocyclic Systems from Bromoalkyl Benzoate Precursors

| Precursor | Reactant | Resulting Fused System | Reference |

| Ethyl 2-(bromomethyl)benzoate | Heterocyclic Ketene Aminals | Azepinone Fused 1,3-Diazaheterocycles | thieme-connect.com |

| Methyl 4-bromo-2-(bromomethyl)benzoate | Ethyl 2-(p-tolylsulfonylamino)acetate | Fused Bicyclic Imidazo[4,5-b]pyridine derivatives | google.com |

| 2-(Bromomethyl)phenylmethanone | 1H-Benzimidazol-2-amine | Benzimidazo[1,2-b] chemicalbook.comchemicalbook.combenzodiazepine | univ.kiev.ua |

The reactivity of this compound facilitates the synthesis of a variety of heterocycles containing oxygen or nitrogen atoms. These reactions often involve an intramolecular nucleophilic attack on the electrophilic carbon of the bromoethyl group.

A classic example, although involving the more reactive bromomethyl analog, is the synthesis of 1(3H)-isobenzofuranone (phthalide), an oxygen-containing heterocycle. rsc.org This transformation can be achieved through the thermal decomposition of ethyl 2-(bromomethyl)benzoate. rsc.org The general principle involves an intramolecular substitution where the oxygen of the ester carbonyl group (or its hydrolyzed carboxylic acid form) acts as the nucleophile to displace the bromide, forming the five-membered lactone ring. Phthalides are important structural motifs in many biologically active natural products. rsc.org

For the synthesis of nitrogen-containing heterocycles, the bromoethyl group can react with a primary or secondary amine that has been previously attached to the molecule, or through an intermolecular reaction followed by cyclization. For example, the reaction of ethyl 2-(bromomethyl)benzoate with various amines can lead to intermediates that, upon intramolecular cyclization, form nitrogen-based heterocyclic systems. thieme-connect.com The synthesis of azepinone-fused heterocycles is a prime example of this strategy, leading to complex nitrogen-containing polycyclic structures. thieme-connect.comuniv.kiev.ua The prevalence of nitrogen heterocycles in approved pharmaceuticals underscores the importance of such synthetic building blocks. nih.gov

Construction of Fused Bicyclic and Polycyclic Systems

Precursor for Complex Molecule and Natural Product Synthesis (focus on synthetic methodology)

The utility of this compound extends to the synthesis of complex organic molecules, including the core structures of natural products. Its role is typically that of an early-stage intermediate which is elaborated through a series of chemical transformations.

This compound serves as a key starting material for accessing core molecular frameworks found in various bioactive compounds. A significant application is in the synthesis of 3-substituted phthalides (1(3H)-isobenzofuranones). rsc.org The synthetic methodology leverages the bromoethyl group for cyclization to form the phthalide (B148349) lactone ring. rsc.org This core can then be further functionalized. For example, the phthalide structure is the backbone of the successful anti-platelet drug n-butylphthalide (NBP) and the immunosuppressant mycophenolic acid. rsc.org

The general synthetic approach involves an intramolecular cyclization to form the phthalide ring system. Subsequent reactions can be performed at the C3 position of the phthalide, allowing for the introduction of various substituents and the construction of more complex target molecules. rsc.org This highlights a powerful synthetic strategy: using a simple, commercially available starting material like this compound to build a key heterocyclic intermediate that is then elaborated into a final, high-value bioactive product.

Table 2: Synthetic Elaboration from Bromoalkyl Benzoate to Bioactive Cores

| Starting Material | Key Intermediate | Core Structure | Example Bioactive Molecules | Reference |

| Ethyl 2-(bromomethyl)benzoate | 1(3H)-Isobenzofuranone | Phthalide | Mycophenolic acid, n-Butylphthalide | rsc.org |

In modern drug discovery, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. The chemical properties of this compound make it an excellent scaffold for combinatorial library synthesis. The reactive bromoethyl group provides a convenient handle for introducing a wide array of chemical functionalities through nucleophilic substitution.

The synthetic methodology involves reacting this compound with a large set of diverse nucleophiles, such as amines, thiols, or alcohols, in a parallel fashion. Each reaction introduces a different R-group, leading to a library of analogs with systematic structural variations. These libraries can then be screened for biological activity. While specific studies detailing the use of this compound in large-scale combinatorial synthesis are not prevalent in the literature, its structure is ideally suited for such applications. The principle is demonstrated in the synthesis of libraries based on other scaffolds where a reactive handle, such as a chloroethyl or bromoethyl group, is used for diversification. mdpi.com This approach allows for the rapid exploration of the chemical space around the benzoate core, increasing the probability of discovering molecules with desired biological properties.

Elaboration into Core Structures of Bioactive Molecules

Role in Polymer Chemistry and Functional Material Research

Beyond its use in synthesizing discrete small molecules, this compound and its isomers are valuable in the field of polymer chemistry and materials science. The bromoethyl group can serve as an initiation site for polymerization or as a point of attachment for polymer chains.

Research has indicated that related bromoethyl benzoate isomers can be utilized as monomers or cross-linking agents in polymer synthesis. evitachem.com The bromoethyl moiety can initiate certain types of polymerization, such as atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the benzoate core. This leads to the formation of polymers with an ester group at the chain end or as part of a repeating unit. Polymers derived from such monomers have been reported to exhibit enhanced mechanical and thermal properties.

Furthermore, bromoalkyl benzoates can be used as initiators for the synthesis of functional polymers like poly(2-oxazoline)s. mdpi.com In this context, the bromo-functionalized benzoate acts as the electrophile that starts the cationic ring-opening polymerization (CROP) of the 2-oxazoline monomers. This methodology allows for the creation of well-defined block copolymers and other advanced polymer architectures. The resulting materials can have applications in fields ranging from biomaterials to coatings.

Monomer Synthesis for Specialty Polymers and Copolymers

The unique chemical structure of this compound allows it to function as a key component in the synthesis of specialty polymers. It can act as a functional monomer or, more commonly, as an initiator for various controlled polymerization techniques, leading to the formation of polymers with well-defined architectures and functionalities.

The primary role of this compound in this context is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. acs.org The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical species that initiates the polymerization of a wide range of vinyl monomers. acs.org

The resulting polymer chain will have the ethyl benzoate moiety at one end, which can influence the polymer's solubility and thermal properties. This approach allows for the creation of specialty polymers where the end-group functionality is precisely controlled. For instance, initiating the polymerization of monomers like methyl methacrylate (B99206) or styrene (B11656) with this compound would yield polymers with an ethyl benzoate head group.

Table 1: Application of this compound as an ATRP Initiator

| Monomer | Polymerization Technique | Resulting Polymer Structure | Potential Application |

| Styrene | Atom Transfer Radical Polymerization (ATRP) | Polystyrene with an Ethyl 2-benzoate end-group | Specialty plastics, advanced composites |

| Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Poly(methyl methacrylate) with an Ethyl 2-benzoate end-group | Optical materials, coatings |

| Acrylates | Atom Transfer Radical Polymerization (ATRP) | Poly(acrylate) with an Ethyl 2-benzoate end-group | Adhesives, elastomers |

Incorporation into Polymer Backbones for Tailored Material Properties

Beyond its role as an initiator, this compound can be chemically modified and incorporated into polymer backbones to introduce specific functionalities. The reactive bromoethyl group serves as a handle for post-polymerization modification, enabling the tailoring of material properties.

One common strategy involves the initial conversion of the bromoethyl group into a polymerizable moiety, such as a methacrylate or acrylate. This transforms the molecule into a functional monomer that can be copolymerized with other monomers. The resulting copolymer will have the ethyl benzoate unit pendant to the polymer chain. The ester group within this unit can then be hydrolyzed to a carboxylic acid, creating a functional polymer with tunable hydrophilicity and sites for further chemical reactions.

Alternatively, the bromine atom on the incorporated benzoate unit can be used for "grafting-from" polymerization. acs.org In this approach, the polymer backbone containing the bromoethyl functionality is used as a macroinitiator for the polymerization of a second monomer, resulting in a graft copolymer. This method is highly effective for creating materials that combine the properties of two different polymers, such as combining a rigid backbone with flexible side chains to create thermoplastic elastomers. The ability to introduce these reactive sites allows for the precise control over the final material's mechanical strength, thermal stability, and responsiveness to external stimuli.

Table 2: Tailoring Material Properties through Incorporation of this compound Derivatives

| Modification Strategy | Resulting Polymer Architecture | Tailored Material Property | Example Application |

| Copolymerization of a derived methacrylate monomer | Linear copolymer with pendant benzoate groups | Increased glass transition temperature, sites for crosslinking | High-performance thermosets |

| Post-polymerization grafting from the bromo- group | Graft copolymer | Enhanced mechanical toughness, improved processability | Impact-resistant plastics, compatibilizers for polymer blends |

| Post-polymerization nucleophilic substitution | Functionalized polymer with tailored side chains | Introduction of specific chemical reactivity, altered solubility | Smart materials, functional coatings |

Advanced Spectroscopic and Mechanistic Characterization Methodologies for Ethyl 2 2 Bromoethyl Benzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like ethyl 2-(2-bromoethyl)benzoate. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of magnetically active nuclei, advanced two-dimensional (2D) NMR techniques are often necessary for complete and unequivocal structural assignment, especially for complex derivatives.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are instrumental in deciphering the intricate spin systems and spatial relationships within this compound derivatives.

Correlation Spectroscopy (COSY): This homonuclear correlation technique is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between the protons of the ethyl ester group (the quartet of the -OCH₂- group and the triplet of the -CH₃ group) and within the bromoethyl side chain (between the two methylene (B1212753) groups). It would also help in assigning the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps protons directly attached to a heteronucleus, typically ¹³C. This experiment is crucial for assigning the carbon signals corresponding to each proton in the molecule. For instance, it would show a correlation between the protons of the ethyl group and their corresponding carbons, as well as the methylene protons of the bromoethyl group and their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would show correlations from the aromatic protons to the carbonyl carbon of the ester and the carbons of the bromoethyl side chain, confirming their positions on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of nuclei, regardless of whether they are scalar coupled. This is particularly useful for determining the stereochemistry and conformation of molecules. For ortho-substituted benzoates, NOESY can reveal through-space interactions between the substituents and adjacent protons on the aromatic ring, providing insights into their preferred orientation. libretexts.orgmdpi.com

A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| Aromatic Protons | Other Aromatic Protons | Directly attached Aromatic Carbons | Carbonyl Carbon, Quaternary Aromatic Carbons, Benzylic Carbon |

| -O-CH₂- (ethyl) | -CH₃ (ethyl) | -O-C H₂- | Carbonyl Carbon, -C H₃ (ethyl) |

| -CH₃ (ethyl) | -O-CH₂- (ethyl) | -C H₃ | -O-C H₂- (ethyl), Carbonyl Carbon |

| -CH₂-Br (bromoethyl) | -CH₂- (adjacent) | -C H₂-Br | Benzylic Carbon, -C H₂- (adjacent), Aromatic Carbons |

| Ar-CH₂- (bromoethyl) | -CH₂-Br (adjacent) | Ar-C H₂- | Aromatic Carbons, -C H₂-Br, Carbonyl Carbon |

Application of Solid-State NMR for Structural Analysis

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or more decimal places). missouri.edunih.gov This allows for the determination of the exact mass of the molecule, from which a unique elemental formula can be derived. rsc.orgnist.gov For this compound (C₁₁H₁₃BrO₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). indexcopernicus.com

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₃BrO₂ | 256.0099 |

| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | 227.9786 |

Note: The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, subjecting it to fragmentation, and then analyzing the resulting product ions. mdpi.com This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments. The fragmentation pathways of this compound derivatives are influenced by the nature and position of the substituents.

For bromoalkyl aromatic compounds, common fragmentation pathways include:

Loss of the bromine atom: This is often a facile process, leading to a prominent ion corresponding to the loss of 79 or 81 Da.

Cleavage of the bromoethyl side chain: The entire bromoethyl group can be lost.

Rearrangement reactions: The "ortho effect" can lead to specific fragmentation patterns for ortho-substituted isomers that are not observed for their meta and para counterparts due to interactions between the adjacent substituents. researchgate.net

Fragmentation of the ester group: Loss of the ethoxy group (-OC₂H₅) or ethylene (B1197577) from the ethyl ester is also a common fragmentation pathway.

A proposed fragmentation pathway for this compound could involve the initial loss of the bromine radical, followed by rearrangement and further fragmentation of the ethyl benzoate (B1203000) moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scholarsresearchlibrary.com These techniques are excellent for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies.

For this compound, key vibrational modes that can be identified include:

C=O Stretch: The carbonyl group of the ester will exhibit a strong absorption in the IR spectrum, typically in the range of 1720-1700 cm⁻¹.

C-O Stretch: The C-O single bonds of the ester group will show absorptions in the fingerprint region (approximately 1300-1000 cm⁻¹).

Aromatic C-H and C=C Stretches: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H bonds of the ethyl and bromoethyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies, typically in the 700-500 cm⁻¹ range.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed IR and Raman bands to specific molecular motions. scholarsresearchlibrary.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Ester) | 1720-1700 | IR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Ester) | 1300-1000 | IR |

| C-Br Stretch | 700-500 | IR, Raman |

Vibrational Assignment and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules like this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and conformation. A comprehensive analysis involves both experimental measurements and theoretical calculations, typically using density functional theory (DFT).

For instance, a detailed vibrational analysis has been performed on related molecules such as 2-bromobenzoic acid and ethyl benzoate. nih.govscholarsresearchlibrary.com In such studies, the observed FT-IR and Raman bands are assigned to specific vibrational modes, such as C-H stretching, C=O stretching of the ester group, aromatic ring vibrations, and C-Br stretching. Theoretical calculations are employed to predict the vibrational frequencies and intensities, which are then compared with experimental data. The potential energy distribution (PED) analysis is crucial for making unambiguous vibrational assignments.

For a molecule like this compound, the flexibility of the 2-bromoethyl side chain allows for the existence of multiple conformers (rotational isomers). The relative energies of these conformers can be calculated to identify the most stable geometry. The vibrational spectra would be a composite of the spectra of the individual conformers, weighted by their population at a given temperature. A study on N-(2-bromoethyl)phthalimide, which also contains a bromoethyl group, highlights the determination of the stable isomer and the assignment of its vibrational wavenumbers using DFT calculations. researchgate.net

A hypothetical vibrational assignment for the key functional groups of this compound, based on typical frequency ranges, is presented below.

Table 1: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=O stretching (ester) | 1725 - 1705 |

| C-C stretching (aromatic) | 1600 - 1450 |

| C-O stretching (ester) | 1300 - 1100 |

| C-Br stretching | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities are characteristic of a molecule's electronic structure.

While specific experimental UV-Vis data for this compound is scarce, analysis of related compounds like ethyl 4-aminobenzoate (B8803810) demonstrates how this technique, coupled with time-dependent DFT (TD-DFT) calculations, can elucidate electronic properties. researchgate.net For this compound, one would expect to observe absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester. The position of the bromoethyl substituent on the ring can influence the energy of these transitions. The HOMO-LUMO energy gap, which is related to the chemical reactivity and kinetic stability of the molecule, can be estimated from the onset of the absorption spectrum and further refined by theoretical calculations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice.

Although a crystal structure for this compound itself is not readily found in open-access crystallographic databases ugr.esugr.es, a detailed study on a complex derivative, Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, offers significant insights into what such an analysis would entail. researchgate.net For this derivative, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net

Table 2: Crystallographic Data for the Analogous Compound Ethyl 4-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9556(6) |

| b (Å) | 10.4549(7) |

| c (Å) | 27.417(2) |

| β (°) | 93.442(6) |

| Volume (ų) | 1417.9(2) |

| Z | 4 |

Data from a study on Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate. researchgate.net

Conformational Analysis and Intermolecular Interaction Studies

The crystallographic data allows for a detailed conformational analysis. For this compound, this would involve determining the torsion angles of the ethyl ester and the bromoethyl side chain relative to the plane of the benzene ring.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that stabilize the crystal packing. These can include hydrogen bonds, halogen bonds, and van der Waals forces. In the study of Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, intermolecular hydrogen bonds of the type C–H···N and C–H···Br were identified, which link the molecules into infinite chains. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For the aforementioned analog, this analysis showed that H···H (37.8%), H···Br/Br···H (17.8%), and H···N/N···H (14.9%) interactions were the most significant contributors to the crystal packing. researchgate.net A similar analysis for this compound would be expected to reveal key interactions involving the bromine atom and the ester group, governing its solid-state architecture.

Computational Chemistry and Theoretical Studies of Ethyl 2 2 Bromoethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like Ethyl 2-(2-Bromoethyl)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict its optimized geometry, molecular orbital energies, and vibrational frequencies. smsjournals.com

Studies on the related compound, ethyl benzoate (B1203000), have demonstrated the utility of DFT in determining its global minimum energy structure. For instance, DFT/B3LYP calculations with a 6-31G(d,p) basis set have been used to optimize the geometry of ethyl benzoate, yielding a global minimum energy of approximately -499.46 atomic units (a.u.). smsjournals.comscholarsresearchlibrary.com Such calculations reveal that the ester group is coplanar with the benzene (B151609) ring to maximize resonance stabilization. For this compound, the presence of the ortho-(2-bromoethyl) group would introduce steric hindrance, likely causing the ester group to twist out of the plane of the benzene ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In ethyl benzoate, the HOMO is typically a π-orbital localized on the benzene ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For piperine (B192125) derivatives containing a benzoate-like moiety, the HOMO-LUMO gap has been calculated to be around 4.5 eV, indicating good stability. scielo.br The introduction of a bromine atom in this compound would be expected to lower the energy of both the HOMO and LUMO and potentially decrease the HOMO-LUMO gap, thereby increasing its reactivity, particularly towards nucleophiles.

DFT calculations are also highly effective in predicting spectroscopic properties. The theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the structure of the molecule. For ethyl benzoate, a close agreement between observed and calculated vibrational wavenumbers has been achieved using the DFT/B3LYP method with a 6-31G(d,p) basis set. smsjournals.com This allows for the assignment of specific vibrational modes to functional groups within the molecule.

Table 1: Predicted Energetic and Electronic Properties for a Representative Benzoate Ester (Ethyl Benzoate) using DFT

| Property | Method/Basis Set | Calculated Value | Reference |

| Global Minimum Energy | DFT/B3LYP/6-31G(d,p) | -499.46 a.u. | smsjournals.comscholarsresearchlibrary.com |

| Dipole Moment | HF/6-311G+ | Data not specified | |

| HOMO-LUMO Gap | B3LYP/6-311+G(2d,p) | ~4.5 eV (for a similar piperine derivative) | scielo.br |

This table presents data for ethyl benzoate and a related piperine derivative as a proxy for this compound.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to high-level electronic structure calculations from first principles, without the empirical parameterization inherent in some other methods. These methods are particularly useful for obtaining accurate energies and for studying systems where DFT might be less reliable.

In a comparative study on ethyl benzoate, the global minimum energy calculated using the HF/6-31G(d,p) method was found to be approximately -496.40 a.u. smsjournals.comscholarsresearchlibrary.com The difference in energy between HF and DFT methods highlights the importance of including electron correlation, which is accounted for in DFT and post-HF methods like MP2.

For haloethylbenzenes, including 2-bromoethylbenzene, ab initio calculations at the MP2/aug-cc-pVTZ level have been employed to determine the relative energies of different conformers. rsc.org These high-level calculations are crucial for accurately describing the subtle energetic differences between rotational isomers (conformers).

Table 2: Comparison of Calculated Global Minimum Energies for Ethyl Benzoate using Different Quantum Chemical Methods

| Method | Basis Set | Calculated Energy (a.u.) | Reference |

| DFT/B3LYP | 6-31G(d,p) | -499.46 | smsjournals.comscholarsresearchlibrary.com |

| Hartree-Fock (HF) | 6-31G(d,p) | -496.40 | smsjournals.comscholarsresearchlibrary.com |

This table illustrates the difference in energy calculated by DFT and HF methods for ethyl benzoate.

Density Functional Theory (DFT) for Molecular Orbitals, Energetics, and Spectroscopic Property Prediction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule like this compound would behave in different environments.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. Spectroscopic and computational studies on 2-bromoethylbenzene have identified both anti and gauche conformers, arising from rotation around the Cα-Cβ bond of the ethyl chain. rsc.orgresearchgate.net The relative energies of these conformers are influenced by steric and electronic interactions. MD simulations could be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying the interactions of a molecule with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the behavior of benzoate-based ionic liquids, revealing details about hydrogen bonding and π-π stacking interactions. mdpi.com Similar simulations for this compound in various solvents could predict its solvation structure and dynamics.

Reaction Pathway and Transition State Analysis

Computational chemistry provides the means to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states.

For this compound, two primary sites of reactivity are the ester group and the bromoethyl side chain. The ester is susceptible to hydrolysis, and DFT calculations on the base-catalyzed hydrolysis of ethyl benzoate have elucidated a detailed reaction path. beilstein-journals.org These calculations have identified the transition states for the addition of a hydroxide (B78521) ion and subsequent steps, confirming that the initial nucleophilic attack is the rate-determining step. beilstein-journals.org

The bromoethyl group is prone to nucleophilic substitution (SN2) and elimination (E2) reactions. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles. Computational studies can model these reaction pathways, providing insights into the preferred mechanism under different conditions. For example, DFT calculations on the esterification of phenacyl bromide with benzoic acids have been used to optimize the geometries of reactants, products, and intermediates. bas.bg

A critical aspect of reaction pathway analysis is the calculation of activation energies (energy barriers), which determine the reaction rates. By locating the transition state structure on the potential energy surface, its energy can be calculated, providing the activation energy for that reaction step.

In the case of the base-catalyzed hydrolysis of ethyl benzoate in a cluster model with water molecules, the activation energy for the rate-determining step (the addition of OH-) was calculated to be +8.94 kcal/mol at the B3LYP/6-31(+)G(d) level of theory. beilstein-journals.org This allows for a quantitative prediction of the reaction rate. Similar calculations for the reactions of this compound, such as intramolecular cyclization to form a lactone, could be performed to predict the feasibility and kinetics of such transformations.

Table 3: Calculated Activation Energy for a Key Reaction of a Related Benzoate

| Reaction | System | Method/Basis Set | Calculated Activation Energy (Ea) | Reference |

| Base-catalyzed hydrolysis (OH- addition) | Ethyl benzoate + OH-(H2O)n | B3LYP/6-31(+)G(d) | +8.94 kcal/mol | beilstein-journals.org |

This table provides the calculated activation energy for the rate-determining step in the hydrolysis of ethyl benzoate, serving as a model for similar reactions of this compound.

Computational Prediction of Reaction Mechanisms and Intermediates

Theoretical Aspects of Structure-Activity Relationships (SAR)

While specific, published Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively available, a theoretical SAR analysis can be constructed by dissecting its molecular structure and considering the compound as a scaffold for potential modification. Computational methods, particularly Density Functional Theory (DFT), provide a framework for predicting how structural changes would influence physicochemical properties and, by extension, potential biological activity. scholarsresearchlibrary.com Such in silico analyses are fundamental in modern drug discovery to screen candidates and predict their behavior before synthesis. acs.orgnih.gov

Aromatic Ring Substitution: The benzene ring is a common feature in many biologically active molecules. Its substitution can dramatically alter activity. In the context of the parent molecule, ethyl benzoate, computational studies have shown that the addition of substituents changes the molecule's stability and electronic properties. scholarsresearchlibrary.com For instance, adding a chloro group to the meta-position of ethyl benzoate was found to enhance the resonance structure, leading to greater molecular stability. scholarsresearchlibrary.com A theoretical SAR approach would involve modeling various substituents (electron-donating and electron-withdrawing) at the available positions on the ring of this compound to see how they affect properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). These calculations help predict how the molecule might interact with a biological target. researchgate.netnih.gov

The Ethyl Ester Group: The ethyl ester functional group is a significant contributor to the molecule's polarity and potential for hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor, an interaction crucial for the binding of many ligands to protein targets. researchgate.net Theoretical modifications could include altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) to probe the steric tolerance of a hypothetical binding pocket. Saponification of the ester to the corresponding carboxylic acid would introduce a strong hydrogen bond donor and a negative charge at physiological pH, drastically altering the compound's solubility and binding mode. The Hammett equation, a foundational concept in physical organic chemistry, provides a basis for quantifying the electronic effects of substituents on the reactivity of benzoate derivatives, a principle that underpins many SAR studies. wikipedia.org

The 2-Bromoethyl Side Chain: This side chain is perhaps the most functionally versatile part of the molecule from a synthetic and SAR perspective. The bromine atom is a large, lipophilic, and weakly polarizable substituent. It is also an excellent leaving group, suggesting that this compound could act as an alkylating agent, forming a covalent bond with a biological target—a mechanism employed by some anticancer drugs.

A computational SAR study would model the replacement of the bromine with other halogens (F, Cl, I) or with different functional groups to modulate reactivity and steric bulk. For example, replacing bromine with a hydroxyl or amino group would introduce hydrogen bonding capabilities at this position. The flexibility of the ethyl linker itself is another variable; its conformational freedom allows the terminal group to orient itself within a binding site, a factor that can be analyzed using molecular dynamics simulations. nih.gov

The following tables outline a theoretical framework for a computational SAR study on this compound, detailing potential modifications and the predicted impact on key physicochemical properties relevant to biological activity.

Table 1: Theoretical Modifications of the Aromatic Ring

This table explores the effect of adding different substituents to the benzene ring. Properties like LogP (lipophilicity), Polar Surface Area (PSA), and Dipole Moment are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.

| Modification (Substitution at C4) | Predicted Change in LogP | Predicted Change in Polar Surface Area (PSA) | Rationale for Predicted Biological Impact |

| H (Parent) | Baseline | Baseline | Baseline for comparison. |

| -NO₂ (Nitro) | Decrease | Increase | Adds a strong electron-withdrawing group and potential H-bond acceptor, increasing polarity. growingscience.com |

| -NH₂ (Amino) | Decrease | Increase | Adds a basic group and H-bond donor, significantly increasing polarity and potential for ionic interactions. |

| -OH (Hydroxyl) | Decrease | Increase | Adds H-bond donor/acceptor capabilities, increasing hydrophilicity. |

| -OCH₃ (Methoxy) | Increase | No significant change | Increases lipophilicity with minimal steric impact. nih.gov |

Table 2: Theoretical Modifications of the Side Chain at the C2 Position

This table examines the impact of altering the 2-bromoethyl side chain, which is key to the molecule's potential reactivity and steric profile.

| Modification of -(CH₂)₂Br Group | Predicted Change in Reactivity | Predicted Change in Steric Bulk | Rationale for Predicted Biological Impact |

| -(CH₂)₂Br (Parent) | High (Alkylating Agent) | Baseline | The bromo group is a good leaving group, allowing for potential covalent bond formation. |

| -(CH₂)₂OH | Low | Decrease | Replaces the leaving group with a stable H-bond donor, shifting from a covalent to a reversible binding mode. |

| -(CH₂)₂F | Low | Decrease | Fluorine is a poor leaving group but a weak H-bond acceptor; alters electronic profile. |

| -(CH₂)₃Br | High (Alkylating Agent) | Increase | Increases the length and flexibility of the alkylating arm, allowing it to probe deeper into a binding pocket. |

| -CH=CHBr | High (Michael Acceptor) | Decrease (Planar) | Introduces rigidity and a different reactive mechanism for potential covalent modification. |

All predicted changes are relative to the parent compound, this compound. These tables are illustrative of a theoretical approach and are not based on experimental data for this specific compound series.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl benzoate |

Future Directions and Research Challenges for Ethyl 2 2 Bromoethyl Benzoate Studies

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new synthetic methods for Ethyl 2-(2-Bromoethyl)benzoate and its derivatives is a key area of ongoing research. Traditional synthesis often involves the esterification of benzoic acid derivatives followed by bromination. For instance, the esterification of 2-(2-hydroxyethyl)benzoic acid with ethanol (B145695), catalyzed by an acid like H₂SO₄, yields the ethyl ester intermediate, which is then brominated. Another approach starts with the ring-opening of isochroman-1-one (B1199216) with bromine and phosphorus tribromide, followed by the addition of ethanol. chemicalbook.com

Future research is focused on discovering novel catalytic systems to improve reaction efficiency and selectivity. The use of modified clay catalysts in esterification reactions has shown promise, offering high conversion rates and easier catalyst recovery. For the bromination step, radical initiators like benzoyl peroxide are used with N-bromosuccinimide (NBS) for selective bromination of the methyl group in precursors like ethyl 2-methylbenzoate. chemicalbook.com The exploration of photocatalysis and enzymatic catalysis could offer greener and more selective alternatives to these traditional methods.

A significant challenge lies in managing the reactivity of the bromoethyl group to prevent unwanted side reactions. The development of protective group strategies and the use of milder, more selective reagents are crucial for achieving high yields of the desired products. Furthermore, exploring one-pot syntheses and continuous flow reactors could streamline the production process, making it more efficient and scalable. core.ac.uk

Development of Highly Sustainable and Scalable Synthetic Methods for Industrial Applications

The industrial-scale production of this compound necessitates the development of sustainable and cost-effective synthetic routes. Current methods often rely on stoichiometric reagents and halogenated solvents, which raise environmental concerns. chemicalbook.comchemicalbook.com A key research direction is the replacement of these with catalytic processes and greener solvents. For example, using catalytic amounts of a base in hydrogenation reactions has been shown to be effective. arabjchem.org

The scalability of synthetic processes is another critical consideration. hymasynthesis.com Laboratory-scale syntheses often require conditions that are not feasible for large-scale production. Research into flow chemistry, as demonstrated in the synthesis of anastrazole intermediates, presents a promising avenue for scalable and controlled synthesis. core.ac.uk Additionally, developing processes that utilize readily available and inexpensive starting materials is essential for industrial viability. hymasynthesis.comgoogle.com

A comparative analysis of different synthetic routes highlights the trade-offs between yield, cost, and environmental impact.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Challenges |

| From 2-(2-hydroxyethyl)benzoic acid | 2-(2-hydroxyethyl)benzoic acid, ethanol | H₂SO₄, TBAB or HBr | Direct route | Availability of starting material |

| From Isochroman-1-one | Isochroman-1-one, ethanol | Br₂, PBr₃ | Good yield | Use of hazardous reagents |

| From Ethyl 2-methylbenzoate | Ethyl 2-methylbenzoate | NBS, Benzoyl peroxide | Selective bromination | Requires radical initiation |

Integration into Advanced Materials Science, Nanotechnology, and Supramolecular Chemistry

The unique structure of this compound makes it a valuable building block for advanced materials. The presence of the reactive bromoethyl group allows for its incorporation into polymers and other materials through nucleophilic substitution reactions. This could lead to the development of functional polymers with tailored properties for applications in electronics, optics, and coatings.

In nanotechnology, this compound can be used to functionalize nanoparticles, creating hybrid materials with novel characteristics. For instance, its derivatives could be attached to the surface of gold or silica (B1680970) nanoparticles to enhance their dispersibility or to introduce specific functionalities for sensing or drug delivery applications.

The principles of supramolecular chemistry, which involve non-covalent interactions, open up further possibilities. The aromatic ring of this compound can participate in π-π stacking interactions, while the ester and bromoethyl groups can engage in hydrogen bonding and halogen bonding. These interactions can be exploited to construct self-assembling systems, such as liquid crystals, gels, and molecular cages, with potential applications in areas like molecular recognition and controlled release.

Application in the Synthesis of Increasingly Complex Molecules and Structurally Challenging Natural Products

This compound serves as a key intermediate in the synthesis of complex organic molecules and natural products. Its bromoethyl group is a versatile handle for introducing various functional groups through nucleophilic substitution reactions. This has been utilized in the synthesis of pharmaceutical compounds, including those with potential anticancer and anti-inflammatory activities. researchgate.net

The synthesis of complex heterocyclic structures is a significant area where this compound finds application. For example, it can be used to construct pyrazino[1,2-a]indol-1(2H)-one derivatives, which have shown antimicrobial properties. researchgate.net The ability to build intricate molecular architectures is crucial for the development of new drugs and bioactive compounds.

A major challenge in the synthesis of complex molecules is achieving high levels of stereochemical control. The development of stereoselective reactions involving this compound and its derivatives is an active area of research. This includes the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers, which is often critical for biological activity.

Addressing and Achieving Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in reactions involving the derivatization of this compound is a critical challenge with significant implications for its application in pharmaceuticals and materials science. The development of enantiomerically pure derivatives often requires sophisticated synthetic strategies.

One approach involves the use of chiral catalysts or reagents to induce stereoselectivity in reactions at the bromoethyl side chain. For instance, in nucleophilic substitution reactions, the use of chiral ligands on a metal catalyst can favor the formation of one enantiomer over the other. The stereochemical outcome of such reactions can be influenced by the nature of the leaving group, as seen in the glutathione (B108866) S-transferase-catalyzed conjugation of alkyl halides. psu.edu

Another strategy is to start with a chiral precursor. For example, the synthesis of complex molecules like (−)-FR901483 begins with establishing the absolute stereochemistry at an early stage, which then directs the stereochemistry of subsequent reactions. nih.gov The choice of reagents and reaction conditions plays a crucial role in maintaining the stereochemical integrity of the molecule throughout the synthetic sequence. mit.edu

The table below summarizes potential strategies for achieving stereochemical control:

| Strategy | Description | Example Application |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. | Asymmetric hydrogenation or nucleophilic substitution. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Evans aldol (B89426) reaction or Diels-Alder reactions. |

| Substrate Control | Utilizing existing stereocenters in the molecule to influence the stereochemistry of new stereocenters. | Diastereoselective reductions or alkylations. nih.gov |

| Enzymatic Reactions | Employing enzymes that catalyze stereospecific transformations. | Lipase-catalyzed resolution of racemic mixtures. |

Identification of Interdisciplinary Research Opportunities for Broadened Impact

The versatility of this compound opens up numerous opportunities for interdisciplinary research. Collaboration between organic chemists, materials scientists, and biologists can lead to the development of innovative solutions to complex problems.

In the field of medicinal chemistry, the compound's potential as a scaffold for new therapeutic agents warrants further investigation. By combining synthetic chemistry with biological screening, researchers can identify novel derivatives with enhanced activity against various diseases, including cancer and infectious diseases. researchgate.netuni-saarland.de Computational modeling can aid in the design of new molecules with improved binding affinities for specific biological targets.

In materials science, the integration of this compound into polymers and nanomaterials could lead to the creation of "smart" materials with responsive properties. For example, materials that change their optical or mechanical properties in response to external stimuli could be developed for use in sensors, actuators, and drug delivery systems.

Furthermore, the study of the environmental fate and impact of this compound and its derivatives is an important area for interdisciplinary research involving chemists and environmental scientists. Developing biodegradable derivatives and sustainable synthetic processes will be crucial for minimizing the environmental footprint of this versatile compound.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Ethyl 2-(2-Bromoethyl)benzoate, and how can bromoethyl group reactivity be managed?

- Methodological Answer : this compound can be synthesized via esterification of benzoic acid derivatives followed by bromination. For example, esterification of 2-(2-hydroxyethyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) yields the ethyl ester intermediate. Subsequent bromination using tetrabutylammonium bromide (TBAB) or HBr in a polar solvent (e.g., THF) introduces the bromoethyl group. Careful temperature control (reflux conditions) and stoichiometric excess of brominating agents improve yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. ¹H NMR identifies protons on the aromatic ring (δ 7.3–8.1 ppm), the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂O), and the bromoethyl group (δ 3.4–3.7 ppm for CH₂Br). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and quaternary carbons. Mass spectrometry (MS) provides molecular ion peaks (M⁺) and fragmentation patterns, while IR spectroscopy verifies ester C=O stretches (~1720 cm⁻¹) .

Q. How does the bromoethyl substituent influence the ester's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group acts as a strong leaving group due to the electronegativity of bromine, facilitating SN₂ reactions. Reactivity can be assessed by substituting the bromide with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). Kinetic studies using HPLC or GC-MS track reaction progress, while computational modeling (DFT) predicts transition states and activation energies .

Advanced Research Questions

Q. What experimental approaches are used to study the reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C at the bromoethyl site) combined with kinetic isotope effect (KIE) studies elucidates mechanistic pathways. Trapping intermediates (e.g., using TEMPO for radical pathways) or monitoring by in-situ FTIR/UV-Vis spectroscopy provides real-time mechanistic insights. Competitive reactions with varying nucleophiles (e.g., Cl⁻ vs. I⁻) reveal selectivity trends .

Q. How does the reactivity of this compound compare to its chloro or iodo analogs?